REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([Br:11])[N+:3]=1[O-].O>C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Br:11])[N:3]=1
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=[N+](C(=CC(=C1)[N+](=O)[O-])Br)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 300 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC(=C1)N)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |